N-((4-(4-ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
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Description
N-((4-(4-ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C26H25FN4O3S and its molecular weight is 492.57. The purity is usually 95%.
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Biological Activity
N-((4-(4-ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a novel compound within the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C26H25FN4O3S
- Molecular Weight : 492.6 g/mol
- CAS Number : 476435-10-6
The structure features a triazole ring, which is crucial for its biological activity, along with various substituents that enhance its pharmacological profile.
Biological Activity Overview
- Antimicrobial Activity : Compounds with a triazole moiety have been extensively studied for their antimicrobial properties. The presence of the ethoxy and fluorobenzyl groups in this compound may enhance its efficacy against various pathogens. Studies indicate that related triazole compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including MRSA and E. coli .
- Antifungal Activity : Triazoles are also recognized for their antifungal properties, often used in treating fungal infections. The specific structure of this compound suggests potential effectiveness against fungal strains due to its ability to inhibit ergosterol synthesis .
- Anticancer Potential : Emerging research highlights the anticancer properties of triazole derivatives. The compound's unique structure may allow it to interact with various cellular targets involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .
Structure-Activity Relationship (SAR)
The SAR analysis of triazole derivatives indicates that:
- Substituent Effects : Electron-donating groups (like methoxy and ethoxy) enhance biological activity by stabilizing interactions with biological targets.
- Triazole Ring Modifications : Variations in the triazole ring can significantly affect potency and selectivity against specific pathogens or cancer cells .
Substituent | Effect on Activity |
---|---|
Ethoxy Group | Enhances solubility and bioavailability |
Fluorobenzyl Group | Increases binding affinity to targets |
Methoxy Group | Improves overall stability |
Case Studies and Research Findings
- Antibacterial Studies : A study on related triazole compounds showed MIC values as low as 0.125 μg/mL against S. aureus, indicating strong antibacterial potential . The tested compound's structural similarities suggest it may exhibit comparable or enhanced activity.
- Antifungal Efficacy : Research has demonstrated that triazoles can effectively treat systemic fungal infections. For instance, derivatives have been shown to outperform traditional antifungals in certain cases .
- Anticancer Activity : In vitro studies have indicated that triazole derivatives can inhibit cell proliferation in various cancer cell lines. The specific compound under review may share similar pathways of action based on its structural components .
Properties
IUPAC Name |
N-[[4-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O3S/c1-3-34-23-14-10-21(11-15-23)31-24(16-28-25(32)19-6-12-22(33-2)13-7-19)29-30-26(31)35-17-18-4-8-20(27)9-5-18/h4-15H,3,16-17H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDLMLPZWMABFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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